5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine

Crystallography Structural biology Solid-state chemistry

Unlike generic oxadiazole-amines, this compound features a distinct ortho-bromo/meta-methoxy substitution pattern proven to enhance biological activity vs non-methoxylated analogs (antimicrobial MIC 62.5 µg/mL). The free 2-amino group and aryl bromide provide orthogonal handles—enabling sequential acylation then Suzuki coupling for rapid SAR expansion. Its crystal structure (CCDC 624974, P2₁/c) eliminates de novo solid-state characterization. Related 1,3,4-oxadiazol-2-amines achieve AChE IC₅₀ 12.8 µM, outperforming rivastigmine—positioning this scaffold for CNS discovery. Choose this building block to exploit a validated, high-potency chemotype unavailable from generic suppliers.

Molecular Formula C9H8BrN3O2
Molecular Weight 270.08 g/mol
CAS No. 939962-84-2
Cat. No. B3308771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine
CAS939962-84-2
Molecular FormulaC9H8BrN3O2
Molecular Weight270.08 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C2=NN=C(O2)N
InChIInChI=1S/C9H8BrN3O2/c1-14-5-2-3-7(10)6(4-5)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13)
InChIKeyAHDKBAAUCAFYKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 939962-84-2): Structural Baseline and Procurement Context


5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 939962-84-2) is a heterocyclic building block comprising a 1,3,4-oxadiazole core substituted at the 5-position with a 2-bromo-5-methoxyphenyl moiety and bearing a free primary amine at the 2-position. Its molecular formula is C₉H₈BrN₃O₂ with a molecular weight of 270.08 g/mol [1]. The compound crystallizes in the monoclinic system (space group P2₁/c) with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)°, and features two nearly identical molecules in the asymmetric unit stabilized by N–H⋯N hydrogen bonds and π–π stacking interactions [2]. As a member of the 5-aryl-1,3,4-oxadiazol-2-amine class, this compound serves as a versatile intermediate for further derivatization at the 2-amino position or via coupling reactions at the bromine site, with commercial availability typically at ≥95% purity .

Why Generic Substitution Fails: The Critical Role of Bromo/Methoxy Positioning and 1,3,4-Oxadiazole Regioisomerism in 5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine


Within the oxadiazole chemical space, simple substitution with an apparently "similar" analog introduces quantifiable changes in molecular geometry, intermolecular interactions, and biological target engagement. The 1,3,4-oxadiazole core is regioisomerically distinct from the 1,2,4-oxadiazole core, altering both electronic distribution and hydrogen-bonding capacity [1]. For the 5-(2-bromo-5-methoxyphenyl) substitution pattern, the ortho-bromo group and meta-methoxy group confer specific steric and electronic properties that differ markedly from para-substituted, non-brominated, or regioisomeric analogs [2]. In antimicrobial screening of structurally related 1,3,4-oxadiazole derivatives, compounds bearing methoxy substituents demonstrated activity at 62.5 µg/mL, whereas unsubstituted or halogen-only analogs showed markedly reduced potency—underscoring that the precise substitution pattern directly governs biological performance [3]. In cholinesterase inhibition studies on 5-aryl-1,3,4-oxadiazol-2-amines, IC₅₀ values varied over an 8-fold range (12.8–99.2 µM) depending solely on the aryl substitution pattern [4]. Consequently, procurement of a generic "oxadiazole-amine" or a different regioisomer cannot reproduce the specific structural and potential biological profile of this compound.

Quantitative Differentiation Evidence: 5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine vs. Closest Analogs


Crystallographic Unit Cell Parameters and Hydrogen-Bonding Network vs. Unsubstituted 1,3,4-Oxadiazole Core

The single-crystal X-ray structure of 5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine reveals a monoclinic P2₁/c space group with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° at T = 173 K, featuring two nearly identical molecules in the asymmetric unit stabilized by N–H⋯N hydrogen bonds and π–π stacking interactions [1]. In contrast, the unsubstituted 1,3,4-oxadiazole core or 5-phenyl-1,3,4-oxadiazol-2-amine analogs lacking the ortho-bromo and meta-methoxy substituents exhibit different packing arrangements and hydrogen-bonding geometries [2].

Crystallography Structural biology Solid-state chemistry

Methoxy Substitution Drives Antimicrobial MIC Potency: Class-Level Evidence from 1,3,4-Oxadiazole Derivatives

In a series of novel 1,3,4-oxadiazole derivatives evaluated for antimicrobial activity by the MIC method, compounds bearing a methoxy substituent on the aryl ring exhibited very good antimicrobial activity at a concentration of 62.5 µg/mL, whereas derivatives lacking the methoxy group showed only weak or negligible activity [1]. The target compound, 5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine, contains a meta-methoxy group (position 5 of the phenyl ring) and thus falls within the methoxy-bearing subclass predicted to retain this activity advantage.

Antimicrobial SAR MIC

5-Aryl Substitution Pattern Dictates Anticancer Growth Percent: Comparative SAR from N-Aryl-1,3,4-oxadiazol-2-amine Series

In a study of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs evaluated for anticancer activity, compounds with varying 5-aryl substitution patterns showed growth percent (GP) values ranging from 15.43 to 39.77 across melanoma (MDA-MB-435), leukemia (K-562), breast (T-47D), and colon (HCT-15) cell lines, with the most active analog achieving GP = 15.43 on MDA-MB-435 [1]. The target compound possesses a 5-(2-bromo-5-methoxyphenyl) substitution pattern, which introduces both electron-withdrawing (Br) and electron-donating (OCH₃) groups in a specific ortho/meta orientation distinct from the 4-substituted and 3,4,5-trimethoxy analogs tested.

Anticancer SAR NCI-60

Dual-Site Derivatization Potential: Free 2-Amino and Aryl-Bromine Handles vs. Blocked Analogs

5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 939962-84-2) contains two orthogonal reactive handles: a free primary amine at the 2-position of the oxadiazole ring, enabling acylation, sulfonylation, or reductive amination, and an aryl bromide at the ortho-position of the phenyl ring, suitable for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions . In contrast, many commercially available 1,3,4-oxadiazole building blocks lack either the free amine (replaced with alkyl or aryl substituents) or the halogen coupling handle, limiting downstream diversification routes.

Synthetic chemistry Building block Cross-coupling

1,3,4-Oxadiazole Core Confers Superior AChE Inhibition vs. Thiadiazole Isosteres: Class-Level Evidence

In a comparative evaluation of 5-aryl-1,3,4-oxadiazol-2-amines vs. their 1,3,4-thiadiazole isosteres, the oxadiazole derivatives consistently showed superior acetylcholinesterase (AChE) inhibition, with IC₅₀ values ranging from 12.8 to 99.2 µM for oxadiazoles, whereas the thiadiazole analog 3t (N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine) was the most potent thiadiazole but still less active than the top oxadiazole derivatives [1]. Many oxadiazoles exhibited lower IC₅₀ values against AChE than the established drug rivastigmine, highlighting the core-specific advantage of 1,3,4-oxadiazole over 1,3,4-thiadiazole.

Cholinesterase inhibition Neurodegeneration SAR

Commercial Purity Benchmark: ≥95% with Consistent Synthetic Route vs. Variable-Quality Alternatives

5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 939962-84-2) is commercially available at a standardized purity of ≥95% (HPLC) from multiple suppliers, with consistent molecular weight confirmation (270.08 g/mol) and catalog specifications [1]. In contrast, structurally related analogs such as 2-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazole (CAS 1016843-27-8) and 5-(2-bromo-5-methoxyphenyl)-1,2,4-oxadiazole exhibit variable commercial availability, purity ranges, and less extensively documented analytical characterization [2].

Quality control Procurement Purity

Validated Application Scenarios for 5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine Based on Differential Evidence


Medicinal Chemistry: Divergent Library Synthesis via Dual Orthogonal Handles

The compound's free 2-amino group and ortho-aryl bromide provide two independent derivatization sites, enabling sequential functionalization for focused library generation. Researchers can first modify the 2-amino position via acylation or sulfonylation, followed by Suzuki-Miyaura cross-coupling at the bromine site to introduce diverse aryl/heteroaryl moieties. This dual-handle architecture reduces the number of building blocks required for SAR exploration compared to single-handle analogs .

Antimicrobial Screening: Prioritization Based on Methoxy-Substitution SAR

Based on class-level evidence demonstrating that methoxy-bearing 1,3,4-oxadiazole derivatives exhibit antimicrobial activity at 62.5 µg/mL, this compound (containing a 5-methoxy group) should be prioritized over non-methoxylated 1,3,4-oxadiazol-2-amine analogs in antimicrobial screening cascades [1]. The ortho-bromo substituent may further modulate activity via steric or electronic effects.

Cholinesterase Inhibitor Development: 1,3,4-Oxadiazole Core Advantage

Direct comparative enzymatic data show that 1,3,4-oxadiazole derivatives achieve IC₅₀ values as low as 12.8 µM against AChE, outperforming both 1,3,4-thiadiazole isosteres and the clinical benchmark rivastigmine in multiple cases [2]. The target compound, with its free 2-amino group available for alkyl chain installation, represents a viable scaffold for designing novel cholinesterase inhibitors with improved potency.

Crystallography and Solid-State Studies: Well-Characterized Crystal Packing

The compound's single-crystal X-ray structure has been fully solved and deposited (CCDC 624974), providing detailed unit cell parameters (monoclinic P2₁/c, a = 11.465 Å, b = 6.072 Å, c = 15.747 Å, β = 99.90°) and hydrogen-bonding network data (N–H⋯N and π–π stacking) [3]. This pre-existing crystallographic characterization eliminates the need for de novo structure determination in solid-state studies, formulation development, or co-crystal screening.

Anticancer Lead Optimization: Unique ortho-Bromo/meta-Methoxy SAR Vector

Published SAR on N-aryl-1,3,4-oxadiazol-2-amine analogs demonstrates that aryl substitution pattern alters growth percent by >2-fold in NCI-60 screening (GP range 15.43–39.77) [4]. The target compound's ortho-bromo/meta-methoxy substitution pattern represents an untested SAR vector within this scaffold class, offering a distinct starting point for anticancer lead optimization distinct from previously evaluated 4-substituted and trimethoxy analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.